N-benzyl-N-methyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Overview
Description
N-benzyl-N-methyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide: is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The acetamide moiety is formed by reacting an appropriate acyl chloride with an amine.
Final Coupling: The final step involves coupling the pyrimidine derivative with N-benzyl-N-methylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-methyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Studies might explore its efficacy in treating diseases or its role as a biochemical probe.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-benzyl-N-methyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-2-(4-phenylpyrimidin-1(6H)-yl)acetamide: Lacks the oxo group, which may affect its reactivity and binding properties.
N-benzyl-N-methyl-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetamide: Substitution of the phenyl group with a methyl group, altering its hydrophobicity and possibly its biological activity.
Uniqueness
N-benzyl-N-methyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is unique due to the presence of both the oxo group and the phenyl group on the pyrimidine ring. This combination can influence its chemical reactivity and biological interactions, potentially offering advantages in specific applications over similar compounds.
Properties
IUPAC Name |
N-benzyl-N-methyl-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22(13-16-8-4-2-5-9-16)20(25)14-23-15-21-18(12-19(23)24)17-10-6-3-7-11-17/h2-12,15H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHIVZDCBAQNCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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